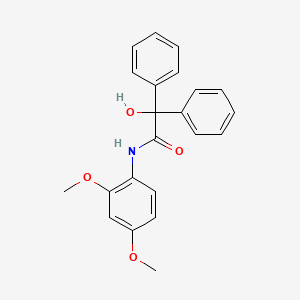
N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide
描述
N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide, also known as DPHA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPHA is a member of the diphenylacetic acid family of compounds and has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties.
作用机制
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide is not fully understood. However, it is believed that N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide exerts its therapeutic effects by modulating various signaling pathways. Studies have shown that N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide inhibits the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide also activates the Nrf2 signaling pathway, which is involved in the regulation of antioxidant response.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide has been found to exhibit various biochemical and physiological effects. Studies have shown that N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide reduces the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide has also been found to reduce oxidative stress and improve antioxidant status in animal models of oxidative stress. In addition, N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide has been found to induce cell cycle arrest and apoptosis in cancer cells.
实验室实验的优点和局限性
One of the main advantages of using N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide in lab experiments is its low toxicity. N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide has been found to exhibit low toxicity in animal models, making it a safe compound for use in lab experiments. However, one of the limitations of using N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide in lab experiments is its poor solubility in water. This can make it difficult to administer N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide to animal models in a standardized manner.
未来方向
There are several future directions for the study of N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide. One potential future direction is the development of novel formulations of N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide that improve its solubility in water. This could make it easier to administer N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide to animal models in a standardized manner. Another potential future direction is the study of N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide in combination with other compounds. Studies have shown that N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide exhibits synergistic effects with other compounds, such as curcumin, in reducing inflammation and oxidative stress. Finally, further studies are needed to fully understand the mechanism of action of N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide and its potential therapeutic applications in various diseases.
科学研究应用
N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide has been extensively studied for its therapeutic potential in various diseases. Studies have shown that N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide has been found to exhibit antitumor properties by inducing cell cycle arrest and apoptosis in cancer cells.
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-26-18-13-14-19(20(15-18)27-2)23-21(24)22(25,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,25H,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQKEFLUICCIFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-({[6-bromo-2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4264730.png)
![N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-6-bromo-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4264740.png)


![ethyl 5-methyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4264749.png)
![ethyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4264752.png)
![ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4264758.png)

![2-[(4-butoxybenzoyl)amino]-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4264767.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-isopropoxybenzamide](/img/structure/B4264770.png)
![N-[3-(aminocarbonyl)-5-propyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4264785.png)
![2-ethyl 4-propyl 3-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4264790.png)
![methyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B4264795.png)
![6-bromo-N-[1-(4-isopropylphenyl)propyl]-2-(4-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4264805.png)